molecular formula C22H21NO7 B2396742 2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 900284-29-9

2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2396742
CAS No.: 900284-29-9
M. Wt: 411.41
InChI Key: UAXVJHDNRXDDTR-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a 1,2-dimethyl-substituted indole core. The compound features a methoxyethyl ester at the 3-position and a benzo[d][1,3]dioxole-5-carbonyloxy group at the 5-position.

Structurally, the 1,2-dimethyl substitution on the indole nitrogen may hinder enzymatic degradation, while the methoxyethyl ester at the 3-position enhances lipophilicity compared to shorter-chain esters (e.g., methyl or ethyl) . The 5-position substituent, a benzo[d][1,3]dioxole-linked carbonyloxy group, distinguishes this compound from simpler indole derivatives bearing acetyloxy or benzoyloxy groups .

Properties

IUPAC Name

2-methoxyethyl 5-(1,3-benzodioxole-5-carbonyloxy)-1,2-dimethylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-13-20(22(25)27-9-8-26-3)16-11-15(5-6-17(16)23(13)2)30-21(24)14-4-7-18-19(10-14)29-12-28-18/h4-7,10-11H,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXVJHDNRXDDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is to begin with 1,2-dimethylindole, which undergoes a series of reactions to introduce the benzo[d][1,3]dioxole-5-carbonyl group and the methoxyethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. For example, it might interact with enzymes or receptors in the body, leading to a cascade of biochemical reactions. Further research would be needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Indole Derivatives

Compound Name Substituents Core Structure Notable Functional Groups Reference
Target Compound 1,2-dimethylindole, 3-methoxyethyl ester, 5-benzo[d][1,3]dioxole carbonyloxy Indole Benzo[d][1,3]dioxole, methoxyethyl ester
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate 1,2-dimethylindole, 3-ethyl ester, 5-hydroxy Indole Hydroxyl group, ethyl ester
Ethyl 1,2-dimethyl-5-((4-methylbenzoyl)oxy)-1H-indole-3-carboxylate 1,2-dimethylindole, 3-ethyl ester, 5-(4-methylbenzoyloxy) Indole 4-Methylbenzoyloxy group
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-fluoroindole, 2-carboxamide, N-benzoylphenyl Indole Fluorine substituent, benzophenone amide
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Benzo[1,4]dioxine carboxylate, imidazole-styryl Imidazole-benzo[1,4]dioxine Nitrostyryl, benzo[1,4]dioxine

Key Observations:

Substituent Effects: The benzo[d][1,3]dioxole group in the target compound introduces a rigid bicyclic structure absent in analogs like ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate . Compared to the 4-methylbenzoyloxy group in , the benzo[d][1,3]dioxole moiety lacks alkyl substituents, which could alter π-π stacking interactions in biological systems.

Ester Chain Length :

  • The methoxyethyl ester at the 3-position provides moderate lipophilicity (logP ~3.5–4.0 estimated), intermediate between ethyl esters (shorter chain, lower logP) and longer-chain analogs (e.g., butyl esters). This balance may optimize membrane permeability and metabolic stability .

Electronic Effects :

  • The electron-withdrawing nature of the benzo[d][1,3]dioxole carbonyloxy group contrasts with the electron-donating hydroxy group in ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate . This difference could influence reactivity in nucleophilic substitution or hydrolysis.

Key Observations:

  • The target compound’s synthesis likely follows a nucleophilic acyl substitution pathway, similar to and , where a hydroxyl group on the indole reacts with an acyl chloride under basic conditions.
  • Yields for benzo[d][1,3]dioxole-containing compounds are expected to be moderate (~40–60%), comparable to benzoyloxy analogs (e.g., 10–15% in ), though steric hindrance from the bicyclic group may reduce efficiency.

Physicochemical and Spectral Properties

Table 3: Comparative Spectral Data

Compound $ ^1\text{H-NMR} $ (δ ppm) $ ^{13}\text{C-NMR} $ (δ ppm) IR (cm$ ^{-1} $)
Target Compound (predicted) 1.2–1.4 (m, 2H, CH₂), 3.2–3.4 (s, 3H, OCH₃), 6.8–7.5 (m, aromatic H) 165–170 (ester C=O), 105–110 (dioxole O-C-O) 1720 (C=O), 1250 (C-O ester)
Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate 12.1 (s, OH), 4.3 (q, CH₂CH₃) 168.5 (C=O), 155.2 (C-OH) 3400 (O-H), 1705 (C=O)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 12.33 (s, NH), 7.75–7.86 (m, benzoyl H) 190.5 (C=O benzophenone), 157.6 (C-F) 1666 (C=O amide)

Key Observations:

  • The benzo[d][1,3]dioxole group in the target compound would show distinct $ ^{13}\text{C-NMR} $ signals at ~105–110 ppm (O-C-O carbons) and aromatic protons as a multiplet at 6.8–7.5 ppm .
  • IR absorption at ~1250 cm$ ^{-1} $ (C-O ester) aligns with methoxyethyl esters, differing from hydroxy-substituted analogs (broad O-H stretch at ~3400 cm$ ^{-1} $) .

Biological Activity

2-Methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound features a complex structure that includes an indole core, methoxyethyl group, and benzo[d][1,3]dioxole moiety. Its molecular formula is C18H22N2O5C_{18}H_{22}N_{2}O_{5} with a molecular weight of approximately 342.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Derivatives of indoles have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans. For instance, related compounds were found to have minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA .
  • Anticancer Properties : Analogues of the indole structure have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and causing cell cycle arrest at the S phase. This is attributed to the modulation of microtubule dynamics and interference with tubulin polymerization.

Biological Activity Data Table

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialMRSA≤ 0.25 µg/mL
AntifungalCryptococcus neoformans≤ 0.25 µg/mL
AnticancerVarious human cancer cell linesIC50 < 5 µM

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of related compounds, researchers synthesized a series of indole derivatives and tested their efficacy against MRSA. The most potent compounds exhibited MIC values significantly lower than standard antibiotics, suggesting their potential as new therapeutic agents .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of indole derivatives on human cancer cell lines. The results indicated that several analogues caused significant apoptosis without exhibiting hemolytic activity against human red blood cells, highlighting their selectivity and safety profile for further development.

Q & A

Q. What are the recommended synthetic routes for 2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Benzoylation of the indole core using benzo[d][1,3]dioxole-5-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, catalytic DMAP) to introduce the acyloxy group at position 5 of the indole ring .
  • Step 2 : Esterification with 2-methoxyethanol via Steglich esterification (DCC/DMAP) or acid-catalyzed transesterification to attach the 2-methoxyethyl group at the carboxylate position .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water mixture) to achieve >95% purity .
    Critical Parameters : Reaction temperature (0–25°C for benzoylation), stoichiometric control of acylating agents, and inert atmosphere to prevent hydrolysis .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity; retention time and peak symmetry indicate homogeneity .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 6.8–7.5 ppm for indole protons; δ 1.2–1.5 ppm for methyl groups) and ester linkages (δ 4.0–4.5 ppm for 2-methoxyethyl) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the benzodioxole and indole moieties .
  • Crystallography : Single-crystal X-ray diffraction (if available) resolves stereoelectronic effects and confirms bond angles/planarity .

Advanced Research Questions

Q. What strategies resolve conflicting data in biological activity studies (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves across concentrations (e.g., 0.1–100 μM) to differentiate therapeutic vs. toxic thresholds .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., COX-2 for anti-inflammatory activity; topoisomerase II for cytotoxicity) .
  • Comparative Studies : Benchmark against structurally similar indolecarboxylates (e.g., ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate) to identify substituent-specific effects .
  • Metabolite Profiling : LC-MS/MS to detect active/inactive metabolites that may explain discrepancies in in vitro vs. in vivo results .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to protein kinases (e.g., MAPK) or cyclooxygenases. Focus on hydrogen bonding with the benzodioxole carbonyl and hydrophobic interactions with methyl groups .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories; analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with inhibitory activity using CoMFA or CoMSIA .

Q. What are the environmental stability and degradation pathways of this compound under varying conditions?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate at pH 2–12 (37°C, 24–72 hrs) and monitor degradation via HPLC. The ester linkage is prone to alkaline hydrolysis, yielding 5-hydroxyindole and benzo[d][1,3]dioxole-5-carboxylic acid derivatives .
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents; LC-MS identifies photoproducts (e.g., ring-opened dioxole derivatives) .
  • Microbial Degradation : Use soil or wastewater microbiota to assess biodegradation half-life; GC-MS tracks CO₂ evolution and metabolite formation .

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